molecular formula C13H15N3 B8405286 2-(piperidin-4-yl)quinoxaline CAS No. 256372-19-7

2-(piperidin-4-yl)quinoxaline

Cat. No.: B8405286
CAS No.: 256372-19-7
M. Wt: 213.28 g/mol
InChI Key: GOPYWRQRRLUNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-4-yl)quinoxaline is a heterocyclic compound that features a quinoxaline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential pharmacological properties and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)quinoxaline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-4-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

2-(piperidin-4-yl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a single piperidine ring.

    Quinoxaline: The parent compound without the piperidine moiety.

    2-Piperidine-4-ylpyridine: A structurally similar compound with a pyridine ring instead of a quinoxaline ring.

Uniqueness: 2-(piperidin-4-yl)quinoxaline is unique due to its combined quinoxaline and piperidine structures, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in drug discovery and development .

Properties

CAS No.

256372-19-7

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-piperidin-4-ylquinoxaline

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)15-9-13(16-12)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2

InChI Key

GOPYWRQRRLUNDC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.47 gm (1.5 mMol) 1-tert-butoxycarbonyl-4-(quinoxalin-2-yl)piperidine and 5 mL trifluoroacetic acid in 5 mL dichloromethane was stirred at room temperature for 18 hours. The reaction mixture was diluted with 2N sodium hydroxide and the phases were separated. The aqueous phase was extracted well with dichloromethane. The organic phases were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with dichloromethane containing from 10% to 40% methanol and a trace of ammonium hydroxide. Fractions containing product were combined and concentrated under reduced pressure to provide 0.133 gm (42%) of the title compound as a tan foam.
Name
1-tert-butoxycarbonyl-4-(quinoxalin-2-yl)piperidine
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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